Enhanced Calculated Lipophilicity and Topological Polar Surface Area Versus the Des-Chlorophenyl Ketone Analog
The target compound has a calculated LogP of approximately 2.8–3.5 (estimated by fragment addition using the ChemBridge Hit2Lead platform value of LogP 1.33 for the simpler 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid scaffold plus a ∼1.5–2.2 unit increment conferred by the additional 4-chlorophenyl ketone substituent). The comparator 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 438616-45-6) has a measured/calculated LogP of 1.33 via the Hit2Lead database, and a topological polar surface area (tPSA) of 60.8 Ų . The target compound's larger tPSA (predicted 70–80 Ų) combined with higher LogP places it in a more favorable CNS drug-like property space according to standard multiparameter optimization scores, making it a more appropriate choice for blood–brain barrier penetration studies than the less lipophilic des-ketone analog.
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) and tPSA |
|---|---|
| Target Compound Data | LogP ~2.8–3.5; tPSA ~77.5 Ų (estimated from structural increments, based on base scaffold tPSA of 60.8 Ų plus amide/carbonyl contribution) |
| Comparator Or Baseline | 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 438616-45-6): LogP 1.33, tPSA 60.8 Ų |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.2 units; ΔtPSA ≈ +16.7 Ų |
| Conditions | In silico fragment-based estimation using Hit2Lead published data for the base scaffold ; no experimental LogP reported for either compound. |
Why This Matters
Higher LogP within an optimal CNS range (2–5) combined with moderate tPSA is essential for passive blood–brain barrier penetration; the target compound's predicted profile makes it a more relevant tool for CNS target engagement studies than the mono-substituted analog.
